molecular formula C5H10N4 B190187 5-Ethyl-1H-pyrazole-3,4-diamine CAS No. 199340-98-2

5-Ethyl-1H-pyrazole-3,4-diamine

Cat. No. B190187
CAS RN: 199340-98-2
M. Wt: 126.16 g/mol
InChI Key: YCTNKZSHYVIRKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-1H-pyrazole-3,4-diamine is a chemical compound that is used in scientific research for its unique properties. This compound is also known as EPPD or 5-ethyl-3,4-diaminopyrazole and has a molecular formula of C5H9N5. It is a white crystalline powder that is soluble in water and other organic solvents.

Mechanism of Action

The mechanism of action of 5-Ethyl-1H-pyrazole-3,4-diamine is not fully understood. However, it is believed to act as a metal chelator and bind to metal ions such as copper and iron. This binding can lead to the inhibition of various enzymes and proteins that are involved in cellular processes. It has also been suggested that 5-Ethyl-1H-pyrazole-3,4-diamine may have antioxidant properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Ethyl-1H-pyrazole-3,4-diamine are still being studied. However, it has been shown to have some cytotoxicity against cancer cells in vitro. It has also been shown to inhibit the growth of certain bacteria and fungi. Additionally, 5-Ethyl-1H-pyrazole-3,4-diamine has been shown to have some antioxidant activity.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-Ethyl-1H-pyrazole-3,4-diamine in lab experiments is its availability and low cost. It is also relatively easy to synthesize and purify. However, one of the limitations is that its mechanism of action is not fully understood. Additionally, its cytotoxicity and other effects may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the study of 5-Ethyl-1H-pyrazole-3,4-diamine. One direction is to further investigate its potential use in cancer treatment and other diseases. Another direction is to study its antioxidant properties and potential use as an antioxidant in food and other products. Additionally, the mechanism of action of 5-Ethyl-1H-pyrazole-3,4-diamine should be further elucidated to better understand its effects on cellular processes.

Synthesis Methods

The synthesis of 5-Ethyl-1H-pyrazole-3,4-diamine involves the reaction of 5-ethyl-1H-pyrazole-3-carboxylic acid with ammonia and hydrazine hydrate. The reaction takes place in the presence of a catalyst and under controlled conditions of temperature and pressure. The product is then purified by recrystallization and other techniques to obtain a pure form of 5-Ethyl-1H-pyrazole-3,4-diamine.

Scientific Research Applications

5-Ethyl-1H-pyrazole-3,4-diamine has several scientific research applications. One of the major applications is in the field of medicinal chemistry. This compound is used as a building block in the synthesis of various pharmaceuticals. It is also used as a ligand in the design of metal complexes for biological applications. 5-Ethyl-1H-pyrazole-3,4-diamine has also been studied for its potential use in the treatment of cancer and other diseases.

properties

IUPAC Name

5-ethyl-1H-pyrazole-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c1-2-3-4(6)5(7)9-8-3/h2,6H2,1H3,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTNKZSHYVIRKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-1H-pyrazole-3,4-diamine

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